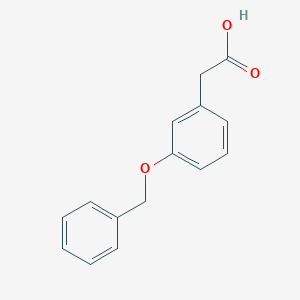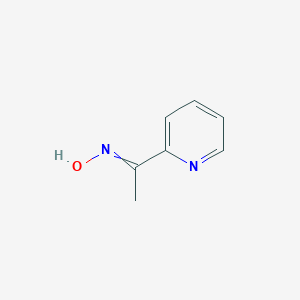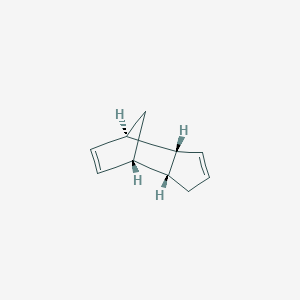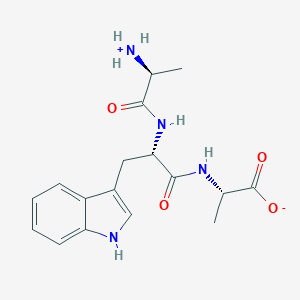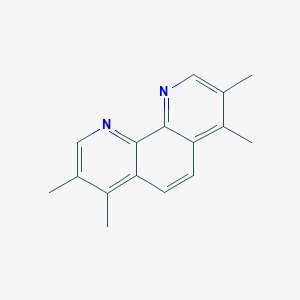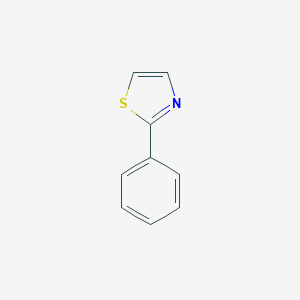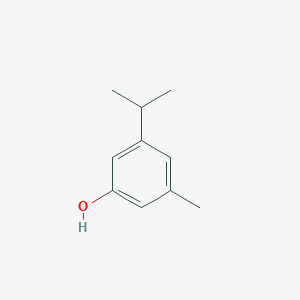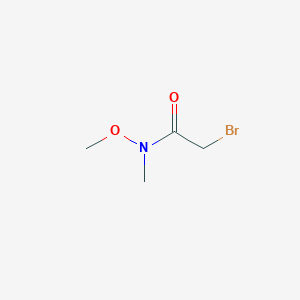
2-Methyloctadecyl paf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctadecyl paf (2-MOAP) is a phospholipid molecule that belongs to the family of platelet-activating factors (PAFs). It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. 2-MOAP has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 2-MOAP in scientific research.
Mechanism of Action
The mechanism of action of 2-Methyloctadecyl paf is not fully understood. However, it is known that 2-Methyloctadecyl paf binds to specific receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This activation results in the production of various bioactive molecules, including cytokines, chemokines, and growth factors, which play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects:
2-Methyloctadecyl paf has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in inflammation, immune response, and cellular signaling pathways. Moreover, 2-Methyloctadecyl paf has been found to modulate the activity of various enzymes and proteins involved in cellular processes, including cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Methyloctadecyl paf in lab experiments is its ability to regulate various cellular processes. Moreover, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that can be used as a tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using 2-Methyloctadecyl paf in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 2-Methyloctadecyl paf. One of the areas of interest is the development of new methods for synthesizing 2-Methyloctadecyl paf that are more efficient and cost-effective. Moreover, there is a need for further studies to elucidate the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases. Additionally, there is a need for more studies to investigate the potential side effects of 2-Methyloctadecyl paf and its safety profile in humans.
Conclusion:
In conclusion, 2-Methyloctadecyl paf is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. Its potential applications in scientific research have been extensively studied, and it has been found to be involved in the regulation of inflammation, immune response, and cellular signaling pathways. Further research is needed to fully understand the mechanism of action of 2-Methyloctadecyl paf and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Methyloctadecyl paf is a complex process that involves several steps. The most common method for synthesizing 2-Methyloctadecyl paf is the chemical synthesis method. This method involves the reaction of a phospholipid precursor with a methylating agent in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 2-Methyloctadecyl paf.
Scientific Research Applications
2-Methyloctadecyl paf has been extensively studied for its potential applications in scientific research. It has been found to be involved in the regulation of various cellular processes, including inflammation, immune response, and cellular signaling pathways. 2-Methyloctadecyl paf has been shown to have a significant impact on the development and progression of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Moreover, 2-Methyloctadecyl paf has been used as a tool for studying the molecular mechanisms underlying these diseases.
properties
CAS RN |
138852-22-9 |
|---|---|
Product Name |
2-Methyloctadecyl paf |
Molecular Formula |
C29H60NO7P |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |
InChI Key |
CIVAIADZNGBFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
synonyms |
1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




